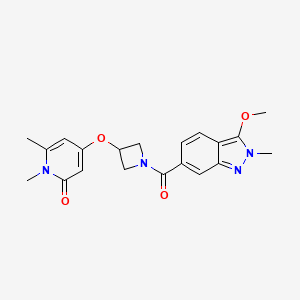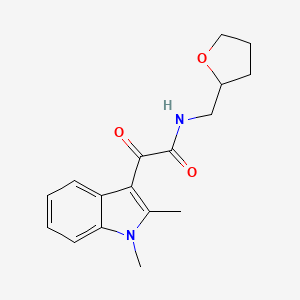
4-((1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds featuring indazole and pyridone derivatives have been investigated for their biological activities. For instance, azo molecules derived from 2-aminothiazole and pyridone derivatives exhibited potential antimicrobial activity against various microorganisms, demonstrating promising antimycobacterial activity (B. Ravi et al., 2020). Similarly, studies on nitrogen-carbon-linked (azolylphenyl)oxazolidinones with expanded activity against fastidious gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis have shown the potential for compounds with azolyl and oxazolidinone structures to address challenging bacterial infections (M. Genin et al., 2000).
DNA Interaction and Biological Activity
Research into the interaction of synthetic compounds with DNA is a critical area, especially for compounds that could potentially be developed into therapeutic agents. For instance, certain synthesized azo dyes have been evaluated for their cleavage efficiency against supercoiled pBR322 DNA, indicating their potential for biological applications (B. Ravi et al., 2020). This aspect of research is crucial for understanding how compounds can be tailored for specific biological interactions and therapeutic effects.
Heterocyclic Chemistry and Drug Design
Heterocyclic compounds, like the one you're interested in, play a pivotal role in drug design due to their diverse pharmacological properties. Studies on the synthesis of novel heterocyclic systems, such as oxazolidinones and pyrimidin-ones, contribute to the development of new therapeutic agents with improved efficacy and safety profiles. For example, the creation of selective estrogen receptor degraders (SERDs) and antagonists for ER+ breast cancer treatment utilizes tricyclic indazoles, showcasing the importance of heterocyclic chemistry in advancing cancer therapeutics (James S. Scott et al., 2020).
Molecular Docking Studies
Molecular docking studies offer insights into the binding interactions between compounds and target receptors, crucial for drug design and development. Compounds synthesized from pyridone derivatives have been studied for their binding energy against target receptors like E. coli 24 kDa domain and Cyp51, revealing significant conjugations within their structures and potential for specific biological activities (B. Ravi et al., 2020).
properties
IUPAC Name |
4-[1-(3-methoxy-2-methylindazole-6-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-12-7-14(9-18(25)22(12)2)28-15-10-24(11-15)19(26)13-5-6-16-17(8-13)21-23(3)20(16)27-4/h5-9,15H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNNNFUKBGOACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC4=NN(C(=C4C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2457063.png)

![5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2457066.png)
![1-phenoxy-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B2457068.png)

![4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2457070.png)
![Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride](/img/structure/B2457072.png)
![5-Methyl-7-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2457073.png)
![3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2457074.png)

![N-[2-[4-[Acetyl(methyl)amino]anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2457078.png)


